

Application of Dibenzoxazepines as TNIK Inhibitors in Cancer Research

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Compound of Interest

Compound Name: 5,11-Dihydrodibenzo[b,e]
[1,4]oxazepine

Cat. No.: B1337923

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Traf2- and Nck-interacting kinase (TNIK) has emerged as a critical therapeutic target in oncology.[1][2] A serine/threonine kinase, TNIK, is a key component of the Wnt/ β -catenin signaling pathway, which is frequently dysregulated in various cancers, particularly colorectal cancer.[3][4] Aberrant Wnt signaling, often due to mutations in genes like APC, leads to the stabilization and nuclear translocation of β -catenin, where it complexes with T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) transcription factors to drive the expression of oncogenes.[4][5] TNIK directly interacts with and phosphorylates TCF4, a critical step for the activation of Wnt target genes, making it an attractive downstream target for therapeutic intervention.[5]

Dibenzoxazepine derivatives have been identified as a promising class of TNIK inhibitors.[6] Notably, compounds with a 3,4-dihydrobenzo[f][1][4]oxazepin-5(2H)-one scaffold have demonstrated potent and selective inhibition of TNIK, leading to the suppression of cancer cell proliferation and migration.[6][7] This document provides detailed application notes and protocols for the investigation of dibenzoxazepine-based TNIK inhibitors in a cancer research setting.

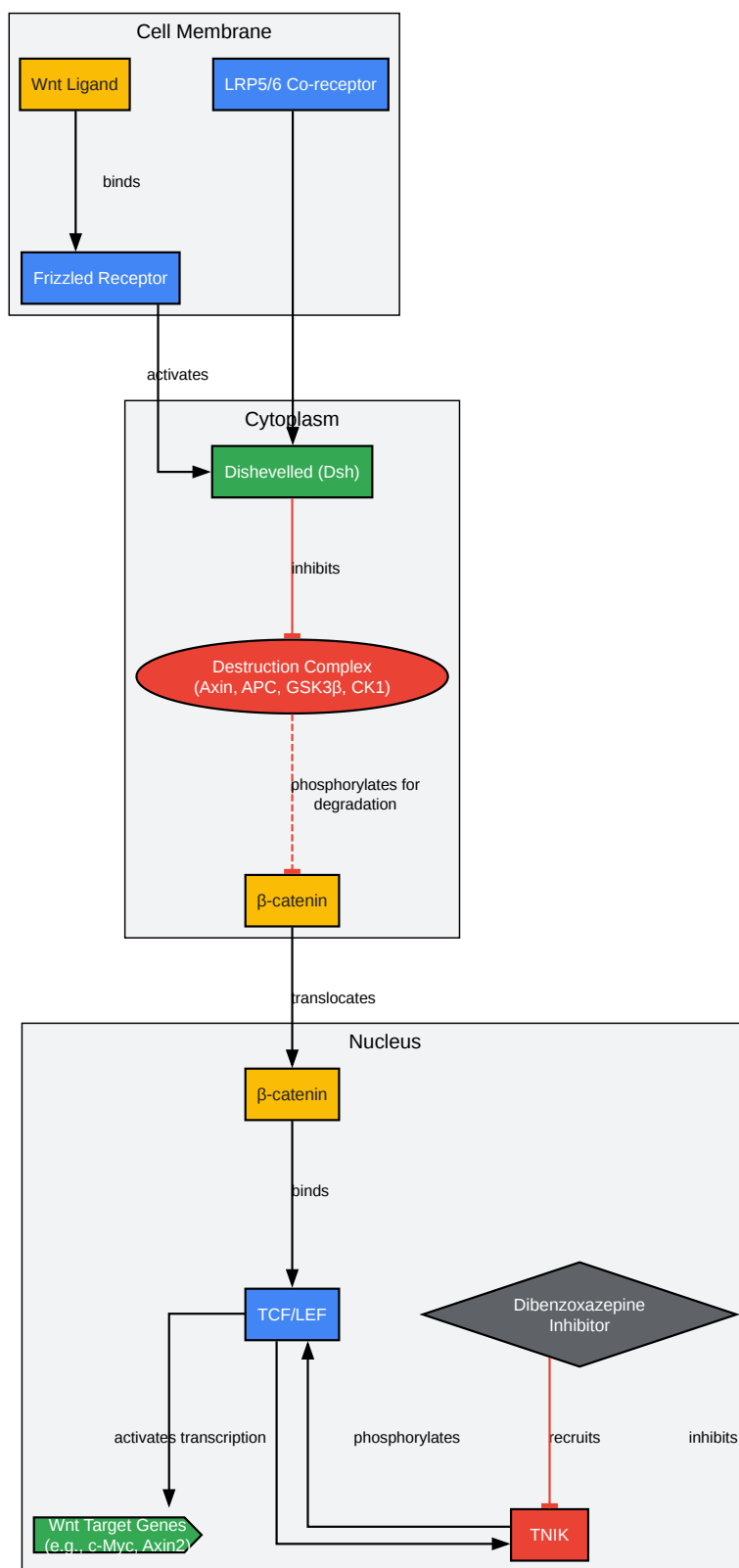
Quantitative Data of Representative TNIK Inhibitors

The following table summarizes the in vitro potency of selected TNIK inhibitors, including a key dibenzoxazepine derivative, against TNIK and cancer cell lines.

| Compound Name/Class | Target Kinase | IC50 (nM) | Cell Line | Cell-Based Assay | IC50 (μM) | Reference |
|---|------------------|------------|---------------------|------------------|---------------------------|-----------|
| 3,4-Dihydrobenzo[f][1,4]oxazepin-5(2H)-one derivative (21k) | TNIK | 26 ± 8 | HCT116 (colorectal) | Proliferation | - | [6][7] |
| DLD-1 (colorectal) | Proliferation | - | [8] | | | |
| NCB-0846 | TNIK | 21 | HCT116 (colorectal) | Colony Formation | Potent Inhibition at 1 μM | [1][3][9] |
| DLD-1 (colorectal) | TCF/LEF Reporter | Inhibition | [9] | | | |
| Compound 35b (6-(1-methyl-1H-imidazole-5-yl)quinoline derivative) | TNIK | 6 | HCT116 (colorectal) | Proliferation | 2.11 | [10] |

Signaling Pathway

TNIK plays a pivotal role in the canonical Wnt signaling pathway, acting downstream of β -catenin stabilization. The following diagram illustrates the mechanism of TNIK-mediated Wnt pathway activation and its inhibition by dibenzoxazepines.



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Caption: TNIK in the Wnt signaling pathway and the point of inhibition.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

TNIK Kinase Assay (Luminescence-Based)

This protocol is adapted from commercially available kits for measuring kinase activity.

Principle: The assay quantifies the amount of ADP produced during the kinase reaction. The ADP is converted to ATP, which is then used by a luciferase to generate a luminescent signal that is proportional to the kinase activity.

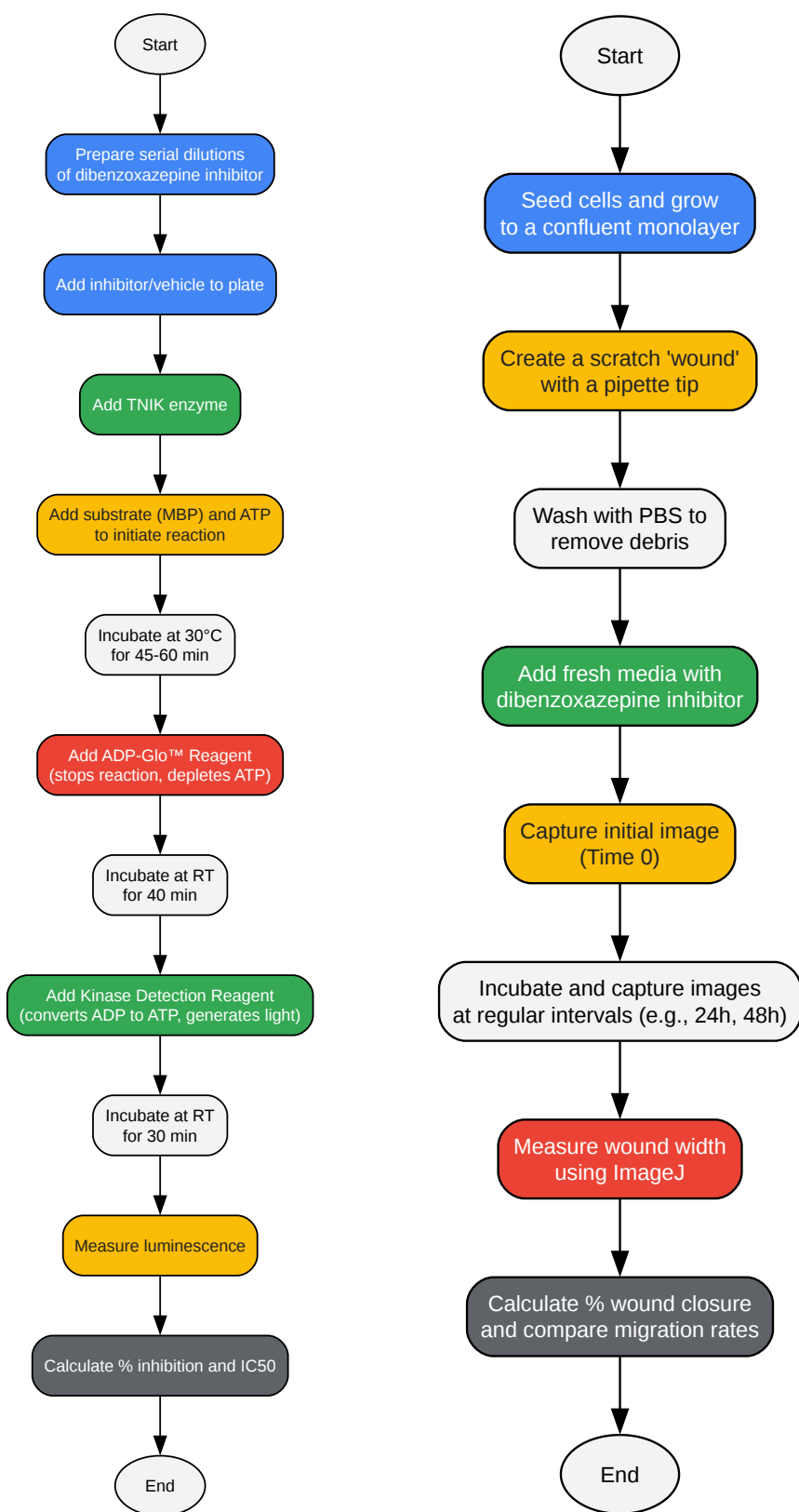
Materials:

- Recombinant human TNIK enzyme
- Myelin Basic Protein (MBP) as a substrate
- ATP
- Dibenzoxazepine inhibitor (dissolved in DMSO)
- Kinase Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
- ADP-Glo™ Kinase Assay Kit (or similar)
- 96-well or 384-well white opaque plates
- Luminometer

Procedure:

- Prepare serial dilutions of the dibenzoxazepine inhibitor in Kinase Assay Buffer. Ensure the final DMSO concentration does not exceed 1%.
- Add 5 µL of the diluted inhibitor or DMSO (vehicle control) to the wells of the assay plate.
- Add 10 µL of TNIK enzyme solution to each well.

- Initiate the kinase reaction by adding 10 μ L of a substrate/ATP mixture (e.g., containing MBP and ATP).
- Incubate the plate at 30°C for 45-60 minutes.[\[4\]](#)[\[11\]](#)
- Stop the reaction by adding 25 μ L of ADP-Glo™ Reagent.
- Incubate at room temperature for 40 minutes to deplete the remaining ATP.
- Add 50 μ L of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
- Incubate at room temperature for 30 minutes.
- Measure the luminescence using a plate reader.
- Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value.



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References

- 1. selleckchem.com [selleckchem.com]
- 2. TNIK Kinase Enzyme System Application Note [promega.jp]
- 3. medchemexpress.com [medchemexpress.com]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. The kinase TNIK is an essential activator of Wnt target genes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. NCB-0846 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 7. Discovery of 3,4-Dihydrobenzo[f][1,4]oxazepin-5(2 H)-one Derivatives as a New Class of Selective TNIK Inhibitors and Evaluation of Their Anti-Colorectal Cancer Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. TNIK inhibition abrogates colorectal cancer stemness - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fragment growth-based discovery of novel TNIK inhibitors for the treatment of colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. promega.com [promega.com]
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